1-[(4-methylbenzyl)sulfonyl]piperidine
Overview
Description
1-[(4-methylbenzyl)sulfonyl]piperidine, also known as MBSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperidine family of organic compounds and has been found to have several interesting properties that make it an attractive candidate for use in laboratory experiments.
Scientific Research Applications
Microwave-assisted Synthesis of Sulfonyl Hydrazones
A study highlighted the synthesis of novel sulfonyl hydrazone compounds containing piperidine derivatives. These compounds exhibited significant antioxidant and anticholinesterase activities. The research provides valuable insights into the role of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, potentially offering new directions for drug development (Karaman et al., 2016).
Anticancer Activity of Piperidine Derivatives
Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as promising anticancer agents. The findings suggest that these compounds, especially when bearing the 1-[(4-methylphenyl)sulfonyl] group, have significant potential in cancer therapy (Rehman et al., 2018).
Antimicrobial Activity Against Tomato Plant Pathogens
Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This study provides a structure-activity relationship, indicating the potential agricultural applications of these compounds (Vinaya et al., 2009).
Antileishmanial Activity of Sulfone Derivatives
A study on the synthesis of unsymmetrical sulfides and their oxidation to sulfones revealed potent antileishmanial agents against the protozoan parasite Leishmania donovani. These findings highlight the therapeutic potential of sulfone derivatives in treating visceral leishmaniasis (Dar et al., 2015).
Synthesis and Bioactivity of Piperidine Oxime Compound
A novel synthesis method for a piperidine oxime compound with potential bioactivity was described, showcasing the versatility of piperidine derivatives in synthesizing compounds with varied biological applications (Si-jia, 2011).
Properties
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-12-5-7-13(8-6-12)11-17(15,16)14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVPXRKLWWYGSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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